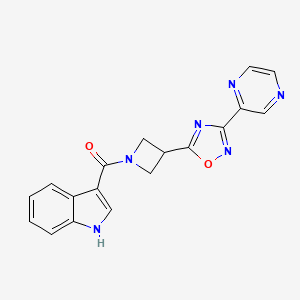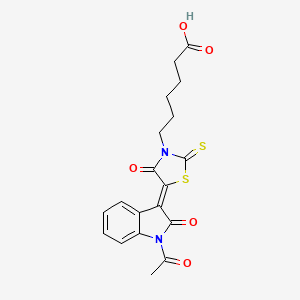
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties .Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, including those related to the compound , demonstrate the ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding processes. Such compounds are synthesized through reactions involving aminopyridines and various isocyanates. The study of these ureas unveils their potential in forming robust, sheetlike, sextuply hydrogen-bonded complexes, highlighting their utility as building blocks for self-assembly and primitive mimicry of peptide transitions, which could have implications in nanotechnology and materials science (Corbin et al., 2001).
Strong Dimerization via Quadruple Hydrogen Bonding
Ureidopyrimidones, closely related to the queried compound, show significant dimerization in both solid state and solution through a quadruple hydrogen bonding mechanism. This property indicates their potential as modular components in the design of supramolecular structures, which could be explored further for applications in molecular recognition and assembly processes (Beijer et al., 1998).
Synthesis and Biological Evaluation of Pyridine Derivatives
Research on isoxazole derivatives bearing triazole moiety, including synthesis from dimethylamino precursors, showcases the potential of these compounds in pharmacological contexts. While this includes the exploration of anti-hepatic cancer and antimicrobial effects, the foundational chemistry offers insights into broader applications in medicinal chemistry and drug design (Hassan et al., 2019).
Synthesis and Characterization of New Polyureas
The preparation and structural elucidation of polyureas based on dimethylamino phenyl derivatives, such as those related to the compound , highlight their potential in polymer science. These materials exhibit unique properties that could be leveraged in developing advanced materials with specific mechanical, thermal, or chemical resistances (Mallakpour & Raheno, 2003).
Mechanistic Studies in Chemistry of Urea Derivatives
Research into the reactions of urea derivatives with pentane-2,4-dione demonstrates the complex mechanisms through which heterocyclic compounds can be synthesized, including hydroxypyrimidines. Such studies provide a deeper understanding of the chemical properties and reactions of urea derivatives, which could inform their use in chemical synthesis, catalysis, and material science (Butler & Leitch, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-14(21(2)3)20-13(18-10)9-17-15(22)19-12-7-5-4-6-11(12)16/h4-8H,9H2,1-3H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUOWZWOZJLJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)
![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)


![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)